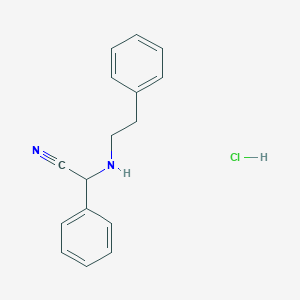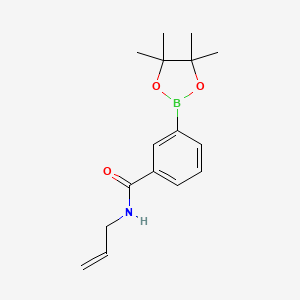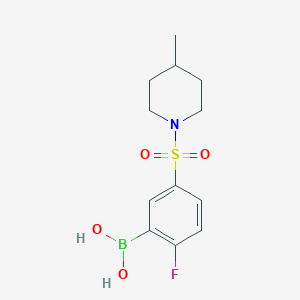
6-Chloro-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid
概要
説明
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The benzoxazine ring provides a rigid, planar structure, while the phenylsulfonyl and carboxylic acid groups may introduce additional steric and electronic effects .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the carboxylic acid group could participate in acid-base reactions, and the phenylsulfonyl group could undergo various substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as the compound’s polarity, solubility, stability, and reactivity would all be influenced by the presence and arrangement of its functional groups .科学的研究の応用
Synthesis and Antibacterial Activity
6-Chloro-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid and its analogues have been synthesized and evaluated for antibacterial activity. These compounds showed significant activity against various bacterial strains, such as E. coli, Staphylococcus aureus, and Klebsiella pneumoniae. The antibacterial activity is attributed to the structural features of these benzoxazine derivatives, highlighting their potential as antibacterial agents (Kadian, Maste, & Bhat, 2012).
Fuel Cell Applications
The sulfonic acid-containing polybenzoxazine, a related derivative, has been synthesized for use in direct methanol fuel cells. This novel monomer exhibits high proton conductivity and low methanol permeability, making it suitable for fuel cell membranes. Such materials offer improved fuel cell performance due to their chemical stability and efficient ion transport properties (Yao et al., 2014).
Material Synthesis and Thermal Properties
Benzoxazine-based materials, including those derived from this compound, have been explored for their synthesis, structure characterization, and thermal properties. These materials demonstrate diverse thermal behaviors and high glass transition temperatures, indicating their potential for high-performance applications in various industries (Wen-sheng, 2009).
Herbicide Activity Enhancement
Modifications of benzoxazine derivatives, including fluorination, have led to significant changes in herbicidal activity. For example, fluorobentranil, a compound related to benzoxazines, shows enhanced broad-leaf activity and selectivity for rice, cereals, and maize. This demonstrates the potential of chemical modifications in benzoxazines for developing more effective and selective herbicides (Hamprecht, Würzer, & Witschel, 2004).
High-Performance Thermosets
Aromatic diamine-based benzoxazines, including derivatives of this compound, have been synthesized and converted into high-performance thermosets. These materials exhibit superior thermal properties, such as high glass transition temperatures and thermal stability, making them suitable for advanced composite materials and coatings (Lin, Chang, Hsieh, & Lee, 2008).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-(benzenesulfonyl)-6-chloro-2,3-dihydro-1,4-benzoxazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO5S/c16-10-6-7-13-12(8-10)17(9-14(22-13)15(18)19)23(20,21)11-4-2-1-3-5-11/h1-8,14H,9H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVDMEZWBKFTDHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C(N1S(=O)(=O)C3=CC=CC=C3)C=C(C=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[4-(trifluoromethyl)phenyl]-6,8-dihydro-5H-thiopyrano[3,4-d]pyrimidine](/img/structure/B1472931.png)
![1-[(4-Chlorobenzyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1472933.png)
![5-bromo-1-(2-((tert-butyldimethylsilyl)oxy)ethyl)-1H-benzo[d]imidazole](/img/structure/B1472935.png)



![5,7-dichloro-2-ethyl-2H-pyrazolo[4,3-d]pyrimidine](/img/structure/B1472940.png)



![ethyl 5-methyl-4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate](/img/structure/B1472946.png)
![(1-(2-methoxyethyl)-1H-benzo[d][1,2,3]triazol-5-yl)methanamine](/img/structure/B1472948.png)
![N-isopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B1472949.png)
